molecular formula C11H12ClN3 B15060566 2-Chloro-6-(piperazin-1-yl)benzonitrile

2-Chloro-6-(piperazin-1-yl)benzonitrile

Cat. No.: B15060566
M. Wt: 221.68 g/mol
InChI Key: DBIJKTITDDKLSP-UHFFFAOYSA-N
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Description

2-Chloro-6-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a piperazine ring at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-chloro-6-nitrobenzonitrile with piperazine. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperazin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(piperazin-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Research: It serves as a ligand in the study of receptor-ligand interactions, especially in the context of neurotransmitter receptors.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring mimics the structure of endogenous ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in signal transduction pathways, ultimately affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(1-piperidinyl)benzonitrile
  • 2-Fluoro-6-(1-pyrrolidinyl)benzonitrile
  • 4-Chloro-2-(1-piperazinyl)benzonitrile

Uniqueness

2-Chloro-6-(piperazin-1-yl)benzonitrile is unique due to the presence of both a chlorine atom and a piperazine ring on the benzonitrile core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-chloro-6-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12ClN3/c12-10-2-1-3-11(9(10)8-13)15-6-4-14-5-7-15/h1-3,14H,4-7H2

InChI Key

DBIJKTITDDKLSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)C#N

Origin of Product

United States

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